molecular formula C11H8N6O5S B13986868 4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid CAS No. 75056-38-1

4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid

Katalognummer: B13986868
CAS-Nummer: 75056-38-1
Molekulargewicht: 336.29 g/mol
InChI-Schlüssel: ZUXOJCUQZMBIEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid is a complex organic compound characterized by its unique structure, which includes a purine derivative linked to a benzenesulfonic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid typically involves the diazotization of a purine derivative followed by coupling with a benzenesulfonic acid derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for efficiency and yield, often utilizing automated systems to maintain precise control over reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Eigenschaften

CAS-Nummer

75056-38-1

Molekularformel

C11H8N6O5S

Molekulargewicht

336.29 g/mol

IUPAC-Name

4-[(2,6-dioxo-3,7-dihydropurin-8-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C11H8N6O5S/c18-9-7-8(14-11(19)15-9)13-10(12-7)17-16-5-1-3-6(4-2-5)23(20,21)22/h1-4H,(H,20,21,22)(H3,12,13,14,15,18,19)

InChI-Schlüssel

ZUXOJCUQZMBIEO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=NC2=NC3=C(N2)C(=O)NC(=O)N3)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.